- Catalytic oxidation of thiols, World Intellectual Property Organization, , ,
Cas no 95-32-9 (4-(2-Benzothiazolyldithio)morpholine)
95-32-9 structure
4-(2-Benzothiazolyldithio)morpholine
4-(2-Benzothiazolyldithio)morpholine Properties
Names and Identifiers
-
- 2-(morpholinodithio)benzothiazole
- 2-(4-Morpholinodithio)-benzothiazole
- Accelerator MDB
- 4-(2-Benzothiazoldithio)morpholine
- 2-(4'-Morpholinodithio) benzothiazole
- 4-(2-Benzothiazolyldithio)morpholine
- 4-(1,3-benzothiazol-2-yldisulfanyl)morpholine
- 2-(4-morpholinodithio)benzothiazole
- 2-(4-morpholinyldithio)benzothiazole
- 2-benzothiazolyl morpholino disulfide
- 2-morpholinodithiobenzothiazole
- 2-(Morpholin-4-yldithio)-1,3-benzothiazole
- Morfax
- Vulcuren 2
- Sulfenax mob
- Disulfal MG
- Nocceler MDB
- Accel DS
- Benzothiazole, 2-(4-morpholinyldithio)-
- Morpholino 2-benzothiazolyl disulfide
- Benzothiazole, 2-(morpholinodithio)-
- 4-Morpholinyl 2-benzothiazyl disulfide
- N-Morpholinyl-2-benzothiazolyl disulfide
- N-Oxydiethyl-2-benzthiazolsulfenamid
- 2-(4-Morpholinyldithio)benzothiazole (ACI)
- Benzothiazole, 2-(morpholinodithio)- (6CI, 7CI, 8CI)
- 2-Benzothiazolyl 4-morpholinyl disulfide
- 4-Morpholinyl-2-benzothiazole disulfide
- Accelerator 26
- Accelerator DS
- MDB
- N-(2-Benzothiazolyldithio)morpholine
- N-(4-Morpholinyl) 2-benzothiazolyl disulfide
- Nocceler MDB-P
- NSC 519695
- BRN 0222552
- 4-(Benzo[d]thiazol-2-yldisulfanyl)morpholine
- CHEMBL3186081
- Tox21_201340
- 4Morpholinyl 2benzothiazyl disulfide
- UNII-8IC2AN7P63
- 4-Morpholinyl 2-benzothiazole disulfide
- Sulfenax mob [Czech]
- AKOS015889084
- 2-(4-Morpholinyldisulfanyl)-1,3-benzothiazole #
- MFCD00059033
- Benzothiazole 2-(4-morpholinyl)
- CAS-95-32-9
- 2Morpholinodithiobenzothiazole
- NCGC00249028-01
- EINECS 202-410-7
- 2-BENZOTHIAZOLYL MORPHOLINO DISULFIDE [HSDB]
- 8IC2AN7P63
- Vulcuren-2
- Tox21_303278
- Benzothiazole, 2(4morpholinyldithio)
- 2-(4-Morpholinyldithio)benzthiazole
- Benzothiazole, 2-(4-morpholinyldithio)
- DTXCID906573
- Morpholino 2benzothiazolyl disulfide
- DTXSID2026573
- Q26841302
- 2-(morpholin-4-yldisulfanyl)-1,3-benzothiazole
- D88787
- Benzothiazole, 2(morpholinodithio)
- NSC-519695
- B1349
- AI3-27133
- 4-Morpholinyl-2-benzothiazyl disulfide
- W-109358
- SULFENAX MOB (CZECH)
- HSDB 5289
- 2Benzothiazolyl morpholino disulfide
- NMorpholinyl2benzothiazolyl disulfide
- WLN: T56 BN DSJ CS- AT6 AN DOTJ
- NS00005090
- NCGC00257170-01
- 4Morpholinyl2benzothiazyl disulfide
- 95-32-9
- N-Oxydiethyl-2-benzthiazolsulfenamid [Czech]
- N-OXYDIETHYL-2-BENZTHIAZOLSULFENAMID (CZECH)
- NCGC00258892-01
- NOxydiethyl2benzthiazolsulfenamid
- SCHEMBL637062
- NSC519695
- +Expand
-
- MFCD00059033
- QRYFCNPYGUORTK-UHFFFAOYSA-N
- 1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2
- N1C2C(=CC=CC=2)SC=1SSN1CCOCC1
Computed Properties
- 284.01100
- 0
- 6
- 3
- 284.01117653g/mol
- 17
- 251
- 0
- 0
- 0
- 0
- 0
- 1
- 3.1
- nothing
- 0
- 104
Experimental Properties
- 3.22170
- 104.20000
- 1.5650 (estimate)
- 130.0 to 134.0 deg-C
- Powder
- Soluble in chloroform, slightly soluble in carbon disulfide \ acetone, insoluble in benzene \ petroleum ether \ ethanol and water
- 1.3762 (rough estimate)
4-(2-Benzothiazolyldithio)morpholine Security Information
- GHS09
- DL5953000
- S26; S36/37/39
- R36/37/38
- 3077
- H410
- P273-P391-P501
- warning
- III
- 36/37/38
- 9
4-(2-Benzothiazolyldithio)morpholine Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-Benzothiazolyldithio)morpholine Price
4-(2-Benzothiazolyldithio)morpholine Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
Reference
- Amino thiazolyl disulfide using a water soluble salt in combination with wet 2,2-dithiobis(benzothiazole), United States, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Base catalysis of azolesulfenamides and sulfur to aminodithioazoles, United States, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
Reference
- Aminothiazolyl disulfide using wet 2-mercaptobenzothiazole, United States, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- 2-(Morpholinodithio)benzothiazole, Federal Republic of Germany, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Novel synthesis of 2-(4-morpholinodithio)benzothiazole and related compoundsInternational Journal of Sulfur Chemistry, 1972, 2(2), 137-8,
Synthetic Circuit 9
Reaction Conditions
Reference
- Rubber chemicals from cyclic amines. I. Preparation of dithioamines, derivatives of dithiocarbamates and thiazolethiols, and related compoundsRubber Chemistry and Technology, 1968, 41(3), 704-20,
4-(2-Benzothiazolyldithio)morpholine Preparation Products
4-(2-Benzothiazolyldithio)morpholine Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:95-32-9)
XU NV SHI
15221998634
1986399151@qq.com
WU HAN XIN XIN JIA LI Biotechnology Co., Ltd.
Audited Supplier
(CAS:95-32-9)
WANG JING LI
13207195831
wjyxxjl@foxmail.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:95-32-9)
A LA DING
anhua.mao@aladdin-e.com
4-(2-Benzothiazolyldithio)morpholine Related Literature
-
1. 164. Studies in co-ordination chemistry. Part III. The thermodynamics of interaction between heterocyclic bases and (diacetyl bisbenzoylhydrazone)nickel(II) in benzeneL. Sacconi,G. Lombardo,P. Paoletti J. Chem. Soc. 1958 848
-
2. Lewis base adducts of Group 11 metal(I) complexes. Part 48. Heterobimetallic tris(dithiocarbamato)cobalt(III)–copper(I) halide adducts as a vehicle for novel copper(I) halide clusters (structurally characterized)Peter C. Healy,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 1989 971
-
3. Structural implications of nuclear magnetic resonance and infrared investigations on 2-substituted 1,3,2-dioxaphosphorinan-2-onesD. W. White,G. K. McEwen,R. D. Bertrand,J. G. Verkade J. Chem. Soc. B 1971 1454
-
4. Lewis base adducts of Group 11 metal(I) complexes. Part 48. Heterobimetallic tris(dithiocarbamato)cobalt(III)–copper(I) halide adducts as a vehicle for novel copper(I) halide clusters (structurally characterized)Peter C. Healy,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 1989 971
-
Xiangmei Lu,Yue Tang,Guoping Yang,Yao-Yu Wang CrystEngComm 2023 25 896
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Dipti Patel,William Lewis,Alexander J. Blake,Stephen T. Liddle Dalton Trans. 2010 39 6638
-
7. Synthesis and structure of a copper(II) melamine complex, [Cu(C3H6N6)(μ-OCH3)(ONO2)(HOCH3)]2, with direct Cu–melamine coordinationDavid M. L. Goodgame,Izhar Hussain,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1999 2899
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Alexander N. Makhinya,Maxim A. Il’in,Ruslan D. Yamaletdinov,Ilya V. Korolkov,Iraida A. Baidina New J. Chem. 2016 40 10267
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9. Arylamido and aryloxy complexes of nitrosyl[tris(3,5-dimethylpyrazolyl)borato]molybdenum, some mixed alkoxy/aryloxy and aryloxy/monoalkylamido species, and the structures of [Mo{HB(3,5-Me2C3N2H)3}(NO)I(NHC6H4R-p)](R = Me and OMe)Jon A. McCleverty,Gianfranco Denti,Sarah J. Reynolds,A. Stephen Drane,Nabil El Murr,A. Elizabeth Rae,Neil A. Bailey,Harry Adams,John M. A. Smith J. Chem. Soc. Dalton Trans. 1983 81
-
Corrado Di Nicola,Effendy,Fabio Marchetti,Carlo Nervi,Claudio Pettinari,Ward T. Robinson,Alexandre N. Sobolev,Allan H. White Dalton Trans. 2010 39 908
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95-32-9)4-(2-Benzothiazolyldithio)morpholine
99%
500g
164.0